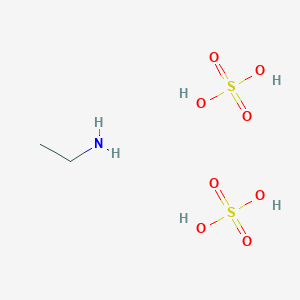

ethanamine;sulfuric acid

Description

Historical Perspectives on the Genesis of Organic Ammonium (B1175870) Sulfates and Protic Ionic Liquids

The conceptual roots of organic ammonium sulfates are intertwined with the very origins of organic chemistry. A pivotal moment in the 19th century was Friedrich Wöhler's 1828 synthesis of urea, an organic compound, from the inorganic starting materials ammonium sulfate (B86663) and potassium cyanate. bowen.edu.ng This experiment challenged the prevailing theory of vitalism and laid the groundwork for modern organic synthesis. Ammonium sulfate itself became one of the first and most widely used nitrogen fertilizers, with its production dating back more than 150 years, initially as a byproduct from coking plants and gas works. cropnutrition.comfertiliser-society.org

The specific field of ionic liquids (ILs)—salts with melting points below 100 °C—began to emerge later. The first reported room-temperature ionic liquid was discovered in 1914 by Paul Walden, who synthesized ethylammonium (B1618946) nitrate (B79036), which has a melting point of 12 °C. wiley-vch.denih.govcicenergigune.com This compound is now recognized as the first example of a protic ionic liquid (PIL), a subclass of ILs formed through proton transfer from a Brønsted acid to a Brønsted base. nih.govcicenergigune.comresearchgate.net While early discoveries in the late 19th and early 20th centuries, such as ethanolammonium nitrate (m.p. 52–55 °C), were noted, it was Walden's work that marked the true beginning of room-temperature ionic liquid chemistry. rsc.org Despite these early findings, widespread interest in ionic liquids did not explode until the late 1990s, when they were recognized for their potential as "designer solvents" with tunable properties. wiley-vch.de

Fundamental Significance of Ethylammonium Sulfate as a Model Protic Ionic Liquid (PIL)

Ethylammonium sulfate, and more specifically ethylammonium hydrogen sulfate ([CH₃CH₂NH₃]⁺[HSO₄]⁻), is considered a quintessential model for studying the behavior of protic ionic liquids. researchgate.netbohrium.com PILs are formed by a simple acid-base neutralization reaction, which in this case involves the transfer of a proton from sulfuric acid to ethylamine (B1201723). cicenergigune.comresearchgate.net The fundamental importance of ethylammonium hydrogen sulfate stems from its relatively simple chemical structure, which facilitates detailed investigation of the complex interactions that define the properties of PILs.

The structure and physicochemical properties of ethylammonium hydrogen sulfate are dominated by an extensive network of hydrogen bonds. researchgate.net Computational studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been instrumental in elucidating these interactions. researchgate.netdntb.gov.uaresearchgate.net These studies show that strong, networked hydrogen bonds form between the ammonium group of the ethylammonium cation and the oxygen atoms of the hydrogen sulfate anion. researchgate.net This intricate network is directly responsible for the material's thermal properties, viscosity, and ionic conductivity. researchgate.netresearchgate.net Understanding the relationship between the structure and properties of this model system is crucial for the rational design of new "target-specific" ionic liquids for various applications. researchgate.netresearchgate.net

Below is a table summarizing key physicochemical properties reported for alkylammonium sulfate-based protic ionic liquids.

| Property | Compound | Value | Notes |

| Synthesis | Triethylammonium (B8662869) Sulfate (TEAS) | Proton transfer from H₂SO₄ to triethylamine (B128534) (TEA). researchgate.net | A simple and efficient method for producing protic ionic liquids. cicenergigune.comresearchgate.net |

| Water Content | Triethylammonium Sulfate (TEAS) | 1.43 w/w % | Quantified using Karl–Fischer (KF) titration. researchgate.net |

| Ionic Conductivity | Triethylammonium Sulfate (TEAS) | Excellent; increases with temperature. researchgate.net | The temperature dependence follows the Arrhenius equation. researchgate.net |

| Thermal Stability | Alkylammonium-based PILs | Decomposition temperatures depend on the specific anion and cation. bohrium.com | Provides a wide liquid range for potential applications. researchgate.net |

| Structure | Ethylammonium Hydrogen Sulfate (EA/SA) | Networked structure with extensive cation-anion hydrogen bonds. researchgate.net | Studied via DFT calculations and MD simulations. researchgate.netresearchgate.net |

Overview of Contemporary Academic Research Trajectories for Ethanamine;Sulfuric Acid Chemistry

Modern research on ethylammonium sulfate and its derivatives is multifaceted, exploring its potential in several advanced scientific and technological fields. The unique properties of these compounds as protic ionic liquids make them attractive for applications requiring proton conduction, catalytic activity, and green solvent characteristics.

Key research areas include:

Electrochemistry and Energy Storage: A significant area of investigation is the use of ethylammonium hydrogen sulfate and related compounds as potential electrolytes in electrochemical devices. researchgate.net Their intrinsic proton conductivity makes them promising candidates for intermediate-temperature fuel cells that can operate under non-humidified conditions. researchgate.netresearchgate.net Research also explores their use in batteries and as a medium for studying electrocatalytic reactions. researchgate.net

Computational and Structural Chemistry: Advanced computational methods, such as DFT and MD simulations, are heavily employed to build a fundamental understanding of the structure-property relationships in ethylammonium hydrogen sulfate. researchgate.netdntb.gov.uaresearchgate.net This research focuses on modeling the hydrogen bond network, the formation of ion pairs and clusters, and the interactions between ions to predict and explain the material's bulk properties. researchgate.netresearchgate.netresearchgate.net These theoretical insights are vital for designing new PILs with optimized performance.

Catalysis: The Brønsted acidic nature of ethylammonium hydrogen sulfate allows it to function as an efficient and recyclable catalyst in organic synthesis. For instance, related compounds have been successfully used to catalyze the synthesis of xanthene derivatives under solvent-free conditions, aligning with the principles of green chemistry. tandfonline.com

Advanced Materials: Researchers are exploring mixtures of ethylammonium-based ionic liquids with other ILs to create materials with tailored properties. One such application is in the field of electrospray propulsion for spacecraft, where the physicochemical properties of the ionic liquid are critical for performance. aiaa.orgmst.edu

The table below highlights some of the current research applications for this class of compounds.

| Research Area | Application/Focus | Key Findings |

| Electrochemistry | Electrolytes for fuel cells and batteries. researchgate.net | These PILs exhibit good ionic conductivity and can serve as green electrolytes. researchgate.net |

| Computational Chemistry | Modeling of structure and ion-ion interactions. researchgate.netdntb.gov.ua | Hydrogen bonding plays a critical role in defining the physicochemical properties. researchgate.netresearchgate.net |

| Green Chemistry & Catalysis | Brønsted acid catalyst for organic reactions. tandfonline.com | Efficient, recyclable catalyst for synthesizing complex molecules under solvent-free conditions. tandfonline.com |

| Materials Science | Electrospray propulsion systems. aiaa.orgmst.edu | Mixtures containing ethylammonium salts are being investigated for their properties in advanced applications. aiaa.org |

Table of Compounds Mentioned

| Common Name/Formula | Systematic Name |

| This compound | ethylazanium;sulfate or ethylazanium;hydrogen sulfate nih.govnih.gov |

| Urea | Urea |

| Ammonium Sulfate | Ammonium sulfate cropnutrition.com |

| Potassium Cyanate | Potassium cyanate |

| Ethylammonium Nitrate | ethylazanium;nitrate |

| Ethanolammonium Nitrate | 2-hydroxyethylazanium;nitrate |

| Triethylammonium Sulfate (TEAS) | N,N-diethylthis compound |

| [CH₃CH₂NH₃]₂SO₄ | ethylazanium;sulfate nih.gov |

| [CH₃CH₂NH₃]HSO₄ | ethylazanium;hydrogen sulfate nih.gov |

| Xanthene | Xanthene |

Structure

2D Structure

Properties

IUPAC Name |

ethanamine;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.2H2O4S/c1-2-3;2*1-5(2,3)4/h2-3H2,1H3;2*(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJWZVOQKSGWRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN.OS(=O)(=O)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H11NO8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethanamine;sulfuric Acid and Analogous Aminium Sulfates

Direct Acid-Base Neutralization Synthesis Protocols

The most fundamental and widely employed method for the synthesis of ethanamine;sulfuric acid and other aminium sulfates is the direct acid-base neutralization reaction. This protocol involves the reaction of an amine, which acts as a Brønsted-Lowry base, with sulfuric acid, a strong Brønsted-Lowry acid.

In a typical laboratory preparation of ammonium (B1175870) sulfate (B86663), a soluble salt, an acid and an alkali are reacted. rsc.org For instance, ammonia (B1221849) solution is neutralized with dilute sulfuric acid. rsc.orgyoutube.com The reaction is typically monitored using a pH indicator or a pH probe to determine the point of complete neutralization. youtube.com Once neutralized, the resulting salt solution is concentrated by evaporation, followed by crystallization to obtain the solid ammonium sulfate. rsc.orgyoutube.com

A similar principle applies to the synthesis of ethylammonium (B1618946) sulfate. The process involves reacting ethylamine (B1201723) with sulfuric acid. researchgate.net The reaction between ammonia and sulfuric acid is exothermic, and the heat of reaction can be utilized to evaporate water from the system, leading to the formation of a powdered salt. wikipedia.org For the synthesis of triethylammonium (B8662869) sulfate, a protic ionic liquid, triethylamine (B128534) is neutralized with sulfuric acid. researchgate.net This reaction is often performed under controlled temperatures (e.g., 0–5°C or 60-70°C) to manage the exothermic nature of the reaction. researchgate.net

The stoichiometry of the reactants is a critical factor. For the formation of ammonium sulfate, two moles of ammonia react with one mole of sulfuric acid. quora.com The resulting product can be isolated and purified through techniques like crystallization. youtube.com A patent from 1950 describes a process for producing solid, dry, and free-flowing ammonium sulfate by spraying sulfuric acid into an ammonia atmosphere. google.com

Multicomponent Reaction Approaches for Complex Aminium Sulfate Derivatives

While direct neutralization is effective for simple aminium sulfates, the synthesis of more complex derivatives often benefits from multicomponent reactions (MCRs). MCRs are one-pot reactions where three or more reactants combine to form a single product that incorporates most of the atoms from the starting materials. nih.govresearchgate.net These reactions are highly efficient and can generate significant molecular complexity in a single step. researchgate.net

Several named MCRs are prominent in organic synthesis, including the Strecker, Ugi, Passerini, and Biginelli reactions. researchgate.netnih.govmdpi.com The Ugi and Passerini reactions, in particular, are isocyanide-based multicomponent reactions that have proven valuable in synthesizing diverse organic molecules, including peptide-like structures. nih.govscielo.brresearchgate.net

The Ugi four-component reaction (U-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov The mechanism is thought to begin with the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. nih.govscielo.br This is followed by the addition of the isocyanide and subsequent intramolecular rearrangement to yield the final α-amidoamide product. nih.gov A three-component version (U-3CR) also exists, which omits the carboxylic acid. nih.govresearchgate.net

The Passerini reaction, the first reported isocyanide-based MCR, combines a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acyloxyamide. nih.govscielo.br The mechanism is believed to involve the formation of a nitrilium intermediate. scielo.br

While not directly producing simple aminium sulfates, these MCRs can be adapted to synthesize complex molecules containing aminium salt moieties. For instance, the use of ammonium salts in Ugi-type reactions has been explored. rsc.orguc.pt The acidity of the reaction medium can influence the outcome, with some studies showing that the choice of the ammonium salt's counter-ion affects the product distribution between the desired Ugi product and a competing Passerini product. rsc.org The development of catalytic systems, including the use of indium(III) chloride or tetrabutylammonium (B224687) hydrogen sulfate, has been shown to facilitate these reactions. uc.ptbeilstein-journals.org

Optimization of Reaction Parameters for Yield and Purity in Laboratory Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound and other aminium sulfates in a laboratory setting. Key parameters that are often manipulated include temperature, concentration of reactants, pH, and reaction time. ache-pub.org.rsacs.org

Temperature: Temperature can significantly influence reaction rates, solubility, and crystal growth. researchgate.netuni-halle.de For the synthesis of ammonium sulfate, controlling the temperature is important to manage the exothermic neutralization reaction. wikipedia.org Studies on the crystallization of ammonium sulfate have shown that higher temperatures can increase solubility and narrow the metastable zone width, which can affect nucleation and crystal size. researchgate.net For instance, at an evaporation temperature of 338.15 K, the crystallization process of ammonium sulfate is more controllable, leading to larger and more regular crystals. researchgate.net

Concentration and Stoichiometry: The concentration of reactants and their molar ratios are fundamental to achieving high conversion and purity. In the synthesis of triethylammonium sulfate, a 1:1 molar ratio of triethylamine to sulfuric acid is targeted. For ammonium sulfate production from phosphogypsum, a solid/liquid ratio of 1/10 (w/v) was found to be optimal. ache-pub.org.rsresearchgate.net The concentration of impurities can also affect crystallization; for example, the presence of Mg²⁺ ions can hinder the nucleation and growth of ammonium sulfate crystals. researchgate.net

pH: Maintaining the correct pH is critical, especially in neutralization reactions. For ammonium sulfate production from phosphogypsum, a pH of 10 was identified as optimal for achieving the highest conversion. ache-pub.org.rsresearchgate.net The pH also plays a role in the purification of proteins using ammonium sulfate precipitation, where the optimal pH can lead to higher recovery and purity. researchgate.net

Reaction Time and Crystallization Process: The duration of the reaction and the subsequent crystallization process are also key factors. In some syntheses, the mixture is stirred for a specific period to ensure the reaction goes to completion. The cooling rate and evaporation rate during crystallization can impact the size, shape, and purity of the final crystals. rsc.orgresearchgate.net Slow evaporation is often preferred to obtain well-defined crystals. wikipedia.org

The following table summarizes the optimization of various parameters from a study on ammonium sulfate production from phosphogypsum. ache-pub.org.rs

| Parameter | Condition | Outcome |

| Solid/Liquid Ratio | 1/10 (w/v) | Highest conversion |

| pH | 10 | Highest conversion |

| Particle Size | <125 µm | Increased surface area, higher reaction rate |

| Temperature | 25 °C (constant) | Controlled reaction |

Integration of Green Chemistry Principles in Synthetic Pathways

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds, including aminium sulfates, to create more environmentally benign processes. ajrconline.orgroyalsocietypublishing.orgrroij.com These principles focus on aspects such as waste prevention, atom economy, use of safer solvents, and energy efficiency. rroij.comacs.org

Waste Prevention and Atom Economy: Direct acid-base neutralization reactions for synthesizing simple aminium sulfates like ethylammonium sulfate generally have a high atom economy, as all reactant atoms are incorporated into the final product. acs.org This aligns with the first and second principles of green chemistry. ajrconline.orgacs.org

Safer Solvents and Reagents: A key aspect of green chemistry is the use of safer solvents, with water being an ideal choice. royalsocietypublishing.org The synthesis of S-alkyl thiolcarbamates has been demonstrated in water, avoiding hazardous organic solvents. researchgate.net Furthermore, the use of less hazardous reagents is encouraged. For example, replacing potentially explosive reagents like meta-chloroperoxybenzoic acid with greener catalysts is a goal. ajrconline.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements, a core principle of green chemistry. royalsocietypublishing.orgacs.org While some syntheses require heating to go to completion or for crystallization, optimizing processes to use lower temperatures is a green objective. researchgate.net Microwave-assisted synthesis is one technique that can lead to faster reactions and purer products, often with reduced energy consumption. athensjournals.gr

Catalysis: The use of catalysts, especially those that are recyclable and non-toxic, is a cornerstone of green chemistry. ajrconline.orgrroij.com Catalysts are used in small amounts and can increase reaction efficiency, reducing the need for stoichiometric reagents and minimizing waste. rroij.com In the context of aminium sulfate derivatives, catalytic approaches in multicomponent reactions are being explored to improve sustainability. uc.ptbeilstein-journals.org

Renewable Feedstocks: While not directly applicable to the synthesis of simple this compound, the broader field of green amine synthesis is exploring the use of renewable resources, such as biomass, as starting materials. rsc.org

The following table highlights the application of green chemistry principles to the synthesis of aminium sulfates and related compounds.

| Green Chemistry Principle | Application in Aminium Sulfate Synthesis |

| Prevention | High-yield reactions like neutralization minimize waste. ajrconline.org |

| Atom Economy | Direct addition reactions have 100% atom economy. acs.org |

| Less Hazardous Synthesis | Using water as a solvent. researchgate.net |

| Safer Solvents & Auxiliaries | Avoiding volatile and toxic organic solvents. royalsocietypublishing.org |

| Design for Energy Efficiency | Performing reactions at ambient temperature when possible. acs.org |

| Catalysis | Using recyclable catalysts to improve efficiency. rroij.com |

By consciously applying these principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally friendly.

Structural Elucidation and Advanced Spectroscopic Characterization of Ethanamine;sulfuric Acid Systems

Crystallographic Investigations

Crystallography, particularly X-ray diffraction, provides definitive information about the three-dimensional arrangement of atoms, ions, and molecules in a crystalline solid. carleton.edu

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical method for determining the precise atomic arrangement within a crystal, including unit cell dimensions, bond lengths, and bond angles. carleton.edumdpi.com This technique has been employed to study the structures of related ammonium (B1175870) sulfate (B86663) compounds, revealing key structural features.

Table 1: Representative Crystallographic Data for an Ammonium Sulfate Derivative This table is illustrative of typical data obtained from SC-XRD analysis, based on a related compound.

| Parameter | Value |

| Chemical Formula | (CH₃NH₃)₂SO₄ |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 10.334(2) |

| b (Å) | 5.899(1) |

| c (Å) | 12.671(3) |

| V (ų) | 772.3(3) |

| Z | 4 |

| R-factor | 0.045 |

Source: Adapted from studies on methylammonium (B1206745) sulfate. researchgate.net

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov These different forms, or polymorphs, can exhibit distinct physical properties. Phase transitions between polymorphic forms can be induced by changes in temperature or pressure. stfx.carsc.orgresearchgate.net

Studies on related compounds like ammonium sulfate have identified various phase transitions. researchgate.net For example, anhydrous complex scandium–ammonium sulfate shows an enantiotropic first-order phase transition at 81.6 °C from a low-temperature monoclinic form to a high-temperature rhombohedral modification. rsc.orgresearchgate.net Such transitions are often reversible and can be detected using techniques like differential scanning calorimetry (DSC) and temperature-dependent X-ray powder diffraction (XRPD). nih.gov

For ethylammonium (B1618946) sulfate, the investigation of polymorphism would involve crystallizing the compound under various conditions and analyzing the solid forms obtained. The flexible nature of the ethyl group might allow for different packing arrangements, leading to the existence of polymorphs. Thermal analysis would be crucial to identify the temperatures at which transitions between these forms occur and to determine their thermodynamic stability.

The crystal structure of ethylammonium sulfate is significantly influenced by intermolecular forces, primarily the strong hydrogen bonds formed between the ammonium group (-NH₃⁺) of the ethylammonium cation and the oxygen atoms of the sulfate anion. These interactions create a complex three-dimensional network. researchgate.netresearchgate.net

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate these interactions in detail. researchgate.netbohrium.com Studies on ethylammonium hydrogen sulfate clusters show that the most stable structures are those that maximize the number of cation-anion hydrogen bonds. bohrium.com In these networks, the N-H bonds of the ethylammonium cation act as hydrogen bond donors, while the sulfate oxygen atoms act as acceptors.

Table 2: Typical Hydrogen Bond Parameters in Ammonium Sulfate Systems

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O | ~0.90 | ~1.8 - 2.2 | ~2.7 - 3.1 | ~150 - 170 |

Source: Generalized from studies of related ammonium salts. researchgate.netresearchgate.net

Molecular and Ionic Structural Features in Solution and Gas Phases

While crystallography reveals the solid-state structure, understanding the behavior of ethylammonium sulfate in solution and gas phases requires different approaches. In these phases, the ions are no longer fixed in a lattice and exhibit greater mobility and different types of interactions.

In the gas phase, ethylammonium and sulfate ions would exist as ion pairs or small clusters. researchgate.net DFT calculations on such clusters of ethylammonium hydrogen sulfate have shown that the primary interaction is the formation of strong hydrogen bonds, leading to a networked structure even with just a few ion pairs. bohrium.com

In aqueous solution, ethylammonium sulfate dissociates into ethylammonium (CH₃CH₂NH₃⁺) and sulfate (SO₄²⁻) ions. These ions are solvated by water molecules, forming hydration shells. The hydrogen bonding interactions shift from being primarily between the cation and anion to involving the surrounding water molecules. Molecular dynamics (MD) simulations are a key tool for studying these complex interactions in the liquid state, providing insights into the coordination numbers of the ions and the structure of the solvent shells. bohrium.com These simulations have shown that in the bulk protic ionic liquid phase, the hydrogen bonding network is extensive and differs from the character of bonding in a single, isolated ion pair. researchgate.net

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods provide valuable information about molecular structure, bonding, and functional groups, complementing the data obtained from diffraction methods.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to probe the vibrational modes of molecules. researchgate.net The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups, making these techniques powerful tools for structural characterization. nih.gov

For ethylammonium sulfate, the IR and Raman spectra are dominated by the characteristic vibrations of the ethylammonium cation and the sulfate anion.

Sulfate Anion (SO₄²⁻): The tetrahedral sulfate ion has four fundamental vibrational modes. The symmetric stretching mode (ν₁) is typically observed as a very strong and sharp peak in the Raman spectrum around 980 cm⁻¹. researchgate.netresearchgate.net The asymmetric stretching (ν₃) and bending (ν₂ and ν₄) modes are also observable in both IR and Raman spectra. researchgate.netnist.gov The ν₃ mode often appears as a strong, broad band in the IR spectrum around 1100 cm⁻¹. researchgate.netnist.gov

Ethylammonium Cation (CH₃CH₂NH₃⁺): The spectrum of the cation is more complex. Key vibrational bands include:

N-H stretching vibrations, typically in the range of 3100-2900 cm⁻¹. researchgate.net

C-H stretching vibrations of the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups, usually found between 2800 and 3000 cm⁻¹.

N-H bending (deformation) modes around 1500-1600 cm⁻¹.

C-H bending modes between 1300 and 1500 cm⁻¹. researchgate.net

The positions and shapes of these bands can be sensitive to the local environment, particularly hydrogen bonding, providing further insight into the intermolecular interactions within the system. usra.edu

Table 3: Characteristic Vibrational Frequencies for Ethylammonium Sulfate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| -NH₃⁺ | N-H Stretch | 3100 - 2900 | IR, Raman |

| -CH₂-, -CH₃ | C-H Stretch | 3000 - 2800 | IR, Raman |

| -NH₃⁺ | N-H Bend | 1600 - 1500 | IR |

| -CH₂-, -CH₃ | C-H Bend | 1500 - 1300 | IR |

| SO₄²⁻ | Asymmetric Stretch (ν₃) | ~1100 | IR (Strong) |

| SO₄²⁻ | Symmetric Stretch (ν₁) | ~980 | Raman (Strong) |

| SO₄²⁻ | Bending (ν₄) | ~620 | IR, Raman |

| SO₄²⁻ | Bending (ν₂) | ~450 | Raman |

Source: Compiled from spectroscopic data on sulfates and alkylammonium salts. nih.govresearchgate.netresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C), within a molecule. For the ethylammonium cation present in ethanamine;sulfuric acid systems, NMR analysis reveals characteristic signals that confirm its structure.

The protonation of the amine group to form the ammonium cation ([NH₃]⁺) significantly influences the electronic environment of the adjacent protons. This results in a deshielding effect, causing the signals of the ethyl group protons to shift to a lower field (higher ppm value) compared to those in neutral ethylamine (B1201723). The interaction of the ethylammonium ion with the solvent, such as varying concentrations of sulfuric acid in water, can also alter the chemical shifts. Studies have shown that changes in acid concentration affect the hydration of the ions, which in turn modifies the difference in chemical shifts between the α-hydrogens (-CH₂-) and β-hydrogens (-CH₃-). cdnsciencepub.com

¹H NMR Spectrum In the ¹H NMR spectrum, the ethylammonium cation displays two distinct signals corresponding to the chemically non-equivalent methyl (-CH₃) and methylene (-CH₂-) protons.

The methylene protons (-CH₂-) are adjacent to the positively charged ammonium group. They appear as a quartet due to spin-spin coupling with the three protons of the neighboring methyl group.

The methyl protons (-CH₃) are further from the ammonium group and appear as a triplet, resulting from coupling with the two protons of the adjacent methylene group.

¹³C NMR Spectrum The ¹³C NMR spectrum is simpler, showing two signals for the two carbon atoms of the ethyl group, which are in different chemical environments.

The methylene carbon (-CH₂-) is bonded to the nitrogen atom and its signal appears at a lower field compared to the methyl carbon.

The methyl carbon (-CH₃-) signal appears at a higher field.

While specific spectral data for ethylammonium sulfate is not widely published, data for the closely related compound ethylammonium nitrate (B79036) in CDCl₃ provides representative chemical shift values for the cation. diva-portal.org The similarity in the cation structure means these values serve as a reliable reference for the expected spectral features of ethylammonium sulfate.

| Nucleus | Group | Chemical Shift (δ) ppm | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -CH₂-NH₃⁺ | ~3.21 | Quartet (q) | Adjacent to the ammonium group. diva-portal.org |

| ¹H | -CH₃ | ~1.36 | Triplet (t) | Coupled to the -CH₂- group. diva-portal.org |

| ¹³C | -CH₂-NH₃⁺ | ~36.1 | N/A | Adjacent to the ammonium group. diva-portal.org |

| ¹³C | -CH₃ | ~12.5 | N/A | Terminal carbon of the ethyl group. diva-portal.org |

Applications of Mass Spectrometry (MS) in Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of the constituent ions of a salt and to gain structural information through the analysis of fragmentation patterns. For this compound, MS analysis would be performed on the ethylammonium cation and the sulfate anion separately, typically using soft ionization techniques like electrospray ionization (ESI).

Positive Ion Mode (ESI+) In positive ion mode, the ethylammonium cation, [CH₃CH₂NH₃]⁺, would be detected. Its expected m/z value is approximately 46. Under collision-induced dissociation (CID) conditions in tandem mass spectrometry (MS/MS), this cation is expected to fragment. The primary fragmentation pathway for aliphatic amines is α-cleavage (breakage of the Cα-Cβ bond). docbrown.infomdpi.com This would result in the loss of a methyl radical (•CH₃) to produce a highly stable iminium ion, [CH₂NH₂]⁺, which would be observed as the base peak at m/z 30. docbrown.infonist.gov

Negative Ion Mode (ESI-) In negative ion mode, the sulfate (SO₄²⁻) or, more commonly, the hydrogen sulfate (bisulfate, HSO₄⁻) anion would be detected. The analysis of aliphatic sulfate esters shows characteristic fragment ions at m/z 97, corresponding to the bisulfate anion [HSO₄]⁻, and m/z 80, corresponding to the sulfur trioxide radical anion [SO₃]⁻•. uab.edu These ions are indicative of the sulfate counter-ion in the salt.

| Ion Mode | Parent/Fragment Ion | Chemical Formula | Expected m/z | Notes |

|---|---|---|---|---|

| Positive | Ethylammonium Cation | [C₂H₅NH₃]⁺ | 46 | The intact cation. |

| Positive | α-Cleavage Fragment | [CH₂NH₂]⁺ | 30 | Characteristic fragment of ethylamine, often the base peak. docbrown.infonist.gov |

| Negative | Bisulfate Anion | [HSO₄]⁻ | 97 | Characteristic fragment for aliphatic sulfates. uab.edu |

| Negative | Sulfur Trioxide Radical Anion | [SO₃]⁻• | 80 | Characteristic fragment for aliphatic sulfates. uab.edu |

Computational and Theoretical Investigations of Ethanamine;sulfuric Acid Systems

Density Functional Theory (DFT) Studies of Ion Pair Formation and Cluster Aggregation

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for studying systems involving sulfuric acid and amines like ethanamine. These studies focus on the fundamental interactions that lead to the formation of stable ion pairs and larger molecular aggregates.

Research has consistently shown that the interaction between a strong acid like sulfuric acid and a base like an amine results in proton transfer. nsf.govnih.gov In the case of ethanamine (CH₃CH₂NH₂) and sulfuric acid (H₂SO₄), DFT calculations predict the transfer of a proton from the acid to the amine, forming an ethylammonium (B1618946) cation (CH₃CH₂NH₃⁺) and a bisulfate anion (HSO₄⁻). This process results in the formation of a tightly bound ion pair, driven primarily by strong electrostatic attraction. nih.gov

DFT calculations are employed to explore the potential energy surface of the system to identify the most stable geometric configurations (isomers) of the initial acid-base pair and subsequent clusters. Functionals such as the range-separated and dispersion-corrected ωB97X-D, often paired with basis sets like 6-31++G**, have proven effective in accurately describing the geometries and thermochemical parameters of such non-covalently bound molecular clusters. nsf.gov

These computational studies investigate not only the one-to-one interaction but also the aggregation of multiple acid and amine molecules, sometimes including other molecules like water. The findings indicate that cluster formation is an energetically favorable process. nih.gov The growth of these clusters, through the addition of more sulfuric acid or ethanamine molecules, is a critical step in processes like new particle formation in the atmosphere. The stability and structure of these clusters are dictated by a network of hydrogen bonds and ion-ion interactions.

Molecular Dynamics (MD) Simulations for Bulk Phase and Interfacial Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing insights into the properties of the ethanamine-sulfuric acid system in the bulk phase and at interfaces. ulisboa.pt MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, with the forces between particles being described by a force field. ucdavis.edu

Atomistic MD simulations can be used to determine macroscopic properties like liquid density and enthalpy of vaporization, as well as interfacial properties such as surface tension. ulisboa.pt For systems containing sulfuric acid and amines, force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) can be benchmarked against quantum mechanical calculations to ensure their accuracy. ucdavis.edu

In the context of ethanamine and sulfuric acid, MD simulations can elucidate:

Bulk Phase Behavior: How the ethylammonium and bisulfate ions arrange themselves in a solution. This includes studying the solvation shells around each ion and the extent of hydrogen bonding within the liquid.

Interfacial Behavior: The orientation and concentration of the ions at interfaces, such as the liquid-vapor interface. Studies on similar systems, like sulfuric acid and water, have shown that sulfuric acid molecules tend to reside on the surface of clusters, a behavior that is critical for understanding atmospheric particle growth. borenv.net MD simulations can predict whether ethylammonium bisulfate exhibits similar surface activity.

The process involves setting up a simulation box with a defined number of molecules and allowing the system to evolve over time, typically on the nanosecond scale. By analyzing the trajectory of the particles, researchers can extract structural and thermodynamic information about the system's behavior in different phases. borenv.net

High-Level Ab Initio Computational Methodologies for Thermochemical and Structural Predictions

For highly accurate predictions of thermochemical and structural properties, researchers turn to high-level ab initio computational methods. These methods, such as Coupled Cluster (CC) theory or composite methods like W1X-1, provide benchmark-quality data by systematically approaching the exact solution of the Schrödinger equation. nih.gov

While computationally expensive, these high-level calculations are invaluable for:

Accurate Thermochemistry: Determining precise values for enthalpies of formation, Gibbs free energies of reaction, and binding energies for the ethanamine-sulfuric acid complex. nih.gov For the closely related methylamine-sulfuric acid system, high-level ab initio calculations have been combined with MD sampling to determine the thermodynamics of cluster formation, yielding an electronic binding energy of -21.8 kcal mol⁻¹ for the initial ion pair. nih.gov

Structural Benchmarks: Providing highly reliable geometric parameters (bond lengths and angles) for the molecular clusters. These can be used to validate the accuracy of less computationally demanding methods like DFT. nih.gov

Understanding Reaction Mechanisms: Investigating the energy barriers for processes like proton transfer or cluster dissociation with high confidence.

These methods often involve extrapolating results to the complete basis set (CBS) limit to minimize errors associated with the mathematical description of atomic orbitals. nih.gov The resulting data serves as a "gold standard" for parameterizing simpler models used in larger-scale simulations.

Quantum Chemical Calculation of Proton Affinities and Interionic Interaction Energies

Quantum chemical calculations are essential for quantifying the fundamental energetic parameters that govern the interaction between ethanamine and sulfuric acid, namely proton affinities and interionic interaction energies.

The proton affinity (PA) is defined as the negative of the enthalpy change for the gas-phase protonation of a species. nih.govcopernicus.org The reaction between sulfuric acid and ethanamine is driven by the large difference in proton affinity between the base (ethanamine) and the conjugate base of the acid (bisulfate anion).

Ethanamine has a high proton affinity, meaning it readily accepts a proton.

The bisulfate anion (HSO₄⁻) has a lower proton affinity compared to ethanamine, meaning it is less willing to accept the proton back.

This difference (ΔPA) is a key determinant of whether a molecular complex (hydrogen-bonded) or an ionic pair (proton-transferred) is formed. nih.gov A large ΔPA strongly favors the formation of the ethylammonium bisulfate ion pair. nih.gov

Table 2: Key Energetic Parameters from Quantum Chemical Calculations

| Parameter | Definition | Significance for Ethanamine-Sulfuric Acid System |

|---|---|---|

| Proton Affinity (PA) | The negative of the enthalpy change for gas-phase protonation (X + H⁺ → XH⁺). copernicus.org | A high PA for ethanamine drives the proton transfer from sulfuric acid. |

| ΔPA | The difference in proton affinity between the amine and the acid's conjugate base. nih.gov | A large ΔPA indicates that the formation of the ethylammonium bisulfate ion pair is highly favorable. |

| Interionic Interaction Energy | The energy released upon bringing the cation and anion together from an infinite separation. | Represents the primary stabilizing force in the ethylammonium bisulfate ion pair. |

| Binding Energy | The total energy required to dissociate a molecular cluster into its constituent molecules. nih.gov | A large binding energy indicates a stable cluster that is less likely to evaporate. |

Thermodynamics and Energetics of Ethanamine;sulfuric Acid Interactions

Thermodynamic Stability Assessment of Amine-Sulfuric Acid Complexes

The stability of complexes formed between amines and sulfuric acid is a key determinant in their potential to act as precursors for new particle formation in the atmosphere. Theoretical investigations have provided significant insights into the thermodynamic stability of these complexes.

Quantum chemical calculations have been employed to investigate the interaction between a series of alkylamines, including ethanamine, and a sulfuric acid molecule. These studies reveal that the formation of a complex between ethanamine and sulfuric acid is a thermodynamically favorable process. The stability of such complexes is largely attributed to the strong acid-base interaction, leading to proton transfer from sulfuric acid to the amine and the formation of a stable salt bridge.

Research has shown that for primary and secondary amines, including ethanamine, a dual hydrogen bond configuration is typically the most stable isomer. nih.gov The enhancing effect of amines on the stabilization of these complexes has often been correlated with the amine's base strength. nih.gov The electrostatic potential distribution on the molecular surface of the amines has been identified as a crucial factor in determining the thermodynamic stability of the resulting complexes. nih.gov This distribution aligns well with the base strength sequence, providing a theoretical basis for the observed stabilization effects. nih.gov

For the ethanamine-sulfuric acid complex, the interaction is characterized by a significant binding energy, indicating a stable association. This stability is a prerequisite for the subsequent growth of clusters that can eventually lead to aerosol formation. The strong interaction effectively lowers the vapor pressure of sulfuric acid, facilitating its participation in nucleation processes.

Determination of Enthalpies and Free Energies of Formation and Association

The formation of clusters involving ethanamine and sulfuric acid is an exothermic process, characterized by negative enthalpies of formation (ΔH) and negative Gibbs free energies of formation (ΔG), indicating that the process is spontaneous under standard conditions.

Theoretical studies have quantified the energetics of these interactions. For the 1:1 cluster of ethylamine (B1201723) and sulfuric acid, the interaction energy provides a direct measure of the enthalpy of association. The calculated interaction energies for various amine-sulfuric acid complexes highlight the strength of these bonds.

| Amine | Interaction Energy (ΔE) |

|---|---|

| Ethylamine | -23.51 |

| Propylamine | -23.82 |

| Isopropylamine | -24.18 |

| tert-Butylamine | -24.42 |

| Dimethylamine (B145610) | -25.04 |

| Ethylmethylamine | -25.43 |

| Trimethylamine | -24.08 |

Data sourced from Han, J., et al. (2020). nih.gov

Influence of Temperature and Water Activity on Thermodynamic Properties

The thermodynamic properties of ethanamine-sulfuric acid complexes are sensitive to environmental conditions, primarily temperature and the presence of water vapor (water activity).

Influence of Temperature:

As temperature decreases, the Gibbs free energy of formation for amine-sulfuric acid clusters generally becomes more negative. ustc.edu.cn This indicates that the formation of these clusters is more favorable at lower temperatures. ustc.edu.cn The primary reason for this is the contribution of the entropic term (-TΔS) to the Gibbs free energy equation (ΔG = ΔH - TΔS). Since the change in entropy (ΔS) for the association of two molecules into one is negative, a decrease in temperature reduces the magnitude of the positive -TΔS term, thus making ΔG more negative and the complex more stable.

Influence of Water Activity:

The presence of water molecules can significantly influence the stability of amine-sulfuric acid clusters. Hydration, the process of water molecules clustering around the initial acid-amine complex, is generally a thermodynamically favorable process. ustc.edu.cn The addition of water molecules can further stabilize the cluster through the formation of additional hydrogen bonds.

While specific experimental or computational data for the hydration of the ethanamine-sulfuric acid complex is limited, studies on the closely related methylamine-sulfuric acid system provide valuable insights. Theoretical calculations on (CH₃NH₂)(H₂SO₄)(H₂O)n clusters (where n is the number of water molecules) have shown that the stepwise addition of water molecules is associated with negative Gibbs free energies, indicating spontaneous hydration. ustc.edu.cn

The table below, based on data for methylamine-sulfuric acid clusters, illustrates the Gibbs free energy for the stepwise addition of water molecules at different temperatures. It is expected that ethanamine, being a primary amine of similar size, would exhibit a comparable trend.

| Hydration Step | ΔG at 298.15 K | ΔG at 273.15 K | ΔG at 216.65 K |

|---|---|---|---|

| (MA)(SA) + H₂O → (MA)(SA)(H₂O) | -4.87 | -4.14 | -2.91 |

| (MA)(SA)(H₂O) + H₂O → (MA)(SA)(H₂O)₂ | -4.11 | -3.37 | -2.11 |

| (MA)(SA)(H₂O)₂ + H₂O → (MA)(SA)(H₂O)₃ | -3.12 | -2.39 | -1.16 |

Data is for methylamine (B109427) (MA) and sulfuric acid (SA) and serves as a proxy for ethanamine. Sourced from Lv, Y., et al. (2015). ustc.edu.cn

Reaction Mechanisms and Kinetic Studies of Ethanamine;sulfuric Acid Transformations

Mechanistic Pathways of Ethylammonium (B1618946) Sulfate (B86663) Formation

The formation of ethylammonium sulfate from ethanamine (ethylamine) and sulfuric acid is fundamentally an acid-base reaction. The primary mechanistic pathway involves the transfer of a proton (H⁺) from the strong acid, sulfuric acid (H₂SO₄), to the basic nitrogen atom of ethanamine (CH₃CH₂NH₂).

The nitrogen atom in ethanamine has a lone pair of electrons, making it a Lewis base and a Brønsted-Lowry base, readily accepting a proton. Sulfuric acid is a strong diprotic acid that can donate two protons in a stepwise manner.

The initial and most favorable step is the transfer of one proton to form ethylammonium hydrogen sulfate:

Step 1: CH₃CH₂NH₂ + H₂SO₄ → [CH₃CH₂NH₃]⁺[HSO₄]⁻

In this step, the ethanamine is protonated to form the ethylammonium cation, and the sulfuric acid is deprotonated to form the hydrogen sulfate (bisulfate) anion.

If the stoichiometry of ethanamine to sulfuric acid is 2:1 or greater, a second proton transfer can occur from the hydrogen sulfate anion to another molecule of ethanamine. This second step is generally less favorable than the first because the hydrogen sulfate anion is a weaker acid than sulfuric acid.

Step 2: CH₃CH₂NH₂ + [HSO₄]⁻ ⇌ [CH₃CH₂NH₃]⁺ + [SO₄]²⁻

This leads to the formation of diethylammonium (B1227033) sulfate:

The specific product formed—ethylammonium hydrogen sulfate or diethylammonium sulfate—depends on the molar ratio of the reactants. The reaction mechanism is a direct and rapid proton transfer, characteristic of strong acid-base interactions.

Detailed Studies of Acid-Base Neutralization Mechanisms

The reaction between ethanamine and sulfuric acid is a classic example of a weak base-strong acid neutralization. libretexts.orglibretexts.org According to the Brønsted-Lowry acid-base theory, an acid is a proton donor and a base is a proton acceptor. libretexts.org

Proton Donation: Sulfuric acid (H₂SO₄) acts as the proton donor. In an aqueous solution, it dissociates almost completely to yield a hydronium ion (H₃O⁺) and a hydrogen sulfate ion (HSO₄⁻). libretexts.org

Proton Acceptance: Ethanamine (CH₃CH₂NH₂) acts as the proton acceptor. The lone pair of electrons on the nitrogen atom readily accepts a proton from the acid. libretexts.org

The neutralization reaction can be represented by the following net ionic equation, particularly for the first proton transfer:

CH₃CH₂NH₂(aq) + H⁺(aq) → [CH₃CH₂NH₃]⁺(aq)

When a strong acid like sulfuric acid reacts with a weak base like ethanamine, the resulting solution's pH depends on the nature of the salt formed. libretexts.org The ethylammonium cation ([CH₃CH₂NH₃]⁺) is the conjugate acid of the weak base ethanamine and can hydrolyze water to produce H₃O⁺ ions, making the resulting solution acidic if the reactants are mixed in stoichiometrically equivalent quantities. libretexts.org

Elucidation of Catalytic Mechanisms Mediated by Ethylammonium Hydrogen Sulfate

Ionic liquids (ILs) containing hydrogen sulfate anions, such as the related compound triethylammonium (B8662869) hydrogen sulfate ([Et₃NH][HSO₄]), have been identified as effective Brønsted acid catalysts in various organic transformations. nih.govacs.org Ethylammonium hydrogen sulfate is expected to exhibit similar catalytic properties due to the presence of the acidic proton in the hydrogen sulfate anion and the potential for the ethylammonium cation to act as a proton donor.

The catalytic mechanism generally involves the following steps:

Protonation of Substrate: The catalyst donates a proton to one of the reactants, activating it towards a subsequent reaction. For example, in a condensation reaction, a carbonyl group might be protonated, increasing its electrophilicity.

Key Intermediate Formation: The activated substrate then reacts with another molecule to form a key intermediate.

Product Formation and Catalyst Regeneration: The intermediate undergoes further transformation, often involving intramolecular cyclization or dehydration, to yield the final product and regenerate the catalyst. nih.gov

For instance, in multicomponent syntheses catalyzed by [Et₃NH][HSO₄], the ionic liquid acts as both a solvent and a Brønsted acid catalyst. nih.govacs.org The mechanism for the synthesis of fused pyridine (B92270) derivatives involves the catalyst facilitating a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. nih.gov The efficiency of these catalysts is attributed to their ability to provide an acidic environment, which promotes the reaction steps, leading to high yields in short reaction times under mild conditions. researchgate.net

Kinetic Analysis of Formation and Decomposition Processes

Formation Kinetics: The formation of ethylammonium sulfate via the neutralization of ethanamine with sulfuric acid is an extremely rapid, diffusion-controlled reaction. Acid-base neutralization reactions between strong acids and bases (or weak bases) typically have very low activation energy barriers, and the reaction rates are often limited by how quickly the reactant molecules can diffuse together in the solvent. In the context of atmospheric chemistry, the kinetic model for the related H₂SO₄-H₂O-NH₃ system shows that the presence of an amine significantly enhances nucleation rates for new particle formation. albany.edu

Decomposition Kinetics: The thermal decomposition of ethylammonium sulfate is expected to follow pathways analogous to that of ammonium (B1175870) sulfate. Studies on ammonium sulfate decomposition provide a model for understanding the kinetics of this process. The decomposition occurs in multiple steps, each with distinct kinetic parameters. researchgate.netresearchgate.net

A kinetic study of ammonium sulfate decomposition identified a three-step process:

Deamination: Ammonium sulfate decomposes to form ammonium bisulfate. researchgate.net

Dehydration: Ammonium bisulfate converts to ammonium pyrosulfate. researchgate.net

Final Decomposition: Ammonium pyrosulfate breaks down into gaseous products like NH₃, SO₂, N₂, and H₂O. researchgate.netresearchgate.net

The kinetic parameters for these steps in the decomposition of ammonium sulfate have been determined using thermogravimetric analysis (TGA). researchgate.net

Table 1: Kinetic Parameters for the Thermal Decomposition of Ammonium Sulfate (Analogous Model)

| Decomposition Step | Controlling Mechanism Model | Activation Energy (E) (kJ·mol⁻¹) | Frequency Factor (lgA) (s⁻¹) |

|---|---|---|---|

| Deamination of Ammonium Sulfate | Phase boundary reaction (shrinking sphere) | 110.02 | 10.36 |

| Dehydration of Ammonium Bisulfate | Crystallization growth and nucleation (Avrami-Erofeev) | 127.95 | 9.90 |

| Decomposition of Ammonium Pyrosulfate | Three-dimension diffusion (anti-Jander) | 161.04 | 12.51 |

Data sourced from a study on the thermal decomposition kinetics of ammonium sulfate, serving as an analogous model. researchgate.net

These findings suggest that the decomposition of ethylammonium sulfate would also be a multi-step process controlled by different reaction mechanisms at each stage, although the specific activation energies and temperatures would be influenced by the presence of the ethyl group.

Role in Atmospheric Chemistry and Environmental Processes

Investigation of New Particle Formation (NPF) Mechanisms Involving Ethanamine and Sulfuric Acid

New particle formation (NPF) is a significant source of global aerosol particles, which have profound impacts on climate and air quality. tandfonline.com The nucleation process, where gas-phase molecules form stable clusters that grow into particles, is central to NPF. tandfonline.com Sulfuric acid is a key precursor in atmospheric nucleation, but its unassisted formation of particles is often too slow to explain observed NPF events, especially in the boundary layer. copernicus.orgnih.gov It is now widely recognized that basic compounds, such as ammonia (B1221849) and amines, can stabilize sulfuric acid clusters, significantly enhancing nucleation rates. tandfonline.comresearchgate.net In polluted atmospheres, the sulfuric acid–amine nucleation mechanism is considered a governing pathway for NPF. tandfonline.comnih.gov

Amines, including ethanamine, exhibit a strong synergistic effect on sulfuric acid-mediated nucleation. researchgate.net They are more effective stabilizers of sulfuric acid clusters than ammonia due to their higher basicity. copernicus.orgcopernicus.org The reaction between an amine and sulfuric acid involves a proton transfer, forming a strongly bound ion pair, which is a stable building block for larger clusters. copernicus.orgresearchgate.net This stabilization lowers the energy barrier for cluster formation and dramatically increases the rate of nucleation. researchgate.net

Laboratory studies and quantum chemical calculations have demonstrated that even trace amounts of amines, at parts-per-trillion levels, can enhance sulfuric acid-driven NPF rates by orders of magnitude compared to binary (sulfuric acid-water) nucleation. gdut.edu.cn The enhancement ability of amines generally increases with the number and size of the alkyl substituents, which improve the stability of the positive charge on the nitrogen atom after protonation. copernicus.org While much of the specific research has focused on dimethylamine (B145610) (DMA), the principles apply to other small alkylamines like ethanamine, which is often grouped with DMA as a "C2-amine" in atmospheric studies. tandfonline.com

Table 1: Comparison of Base-Stabilizing Effects on Sulfuric Acid Clusters

This table illustrates the relative effectiveness of different atmospheric bases in stabilizing sulfuric acid clusters, a key factor in their synergistic effect on new particle formation rates.

| Base Compound | General Effectiveness in Stabilizing H₂SO₄ Clusters | Key Mechanism | Reference |

|---|---|---|---|

| Ammonia (NH₃) | Moderate | Forms hydrogen-bonded clusters; proton transfer requires multiple H₂SO₄ molecules. | copernicus.orgcopernicus.org |

| Ethanamine (C₂H₅NH₂) | High | Forms a strongly bound ion pair via proton transfer with a single H₂SO₄ molecule. | copernicus.orgresearchgate.net |

| Dimethylamine ((CH₃)₂NH) | Very High | Efficiently forms stable ion pairs, considered a dominant nucleating amine in many environments. | nih.govcopernicus.org |

The gas-phase reaction between ethanamine and sulfuric acid leads to the formation of ethylammonium (B1618946) sulfate (B86663). This acid-base reaction is a critical pathway for the conversion of gaseous amines into the particle phase. researchgate.net Ethanamine is a volatile gas, but its salt, ethylammonium sulfate, has a very low vapor pressure, causing it to partition readily into atmospheric aerosols. nih.govresearchgate.net This process, known as gas-to-particle partitioning, is fundamental to the growth of newly formed particles into larger cloud condensation nuclei (CCN). nih.gov

The formation of aminium salts can account for a significant fraction of the growth of new particles. nih.gov The partitioning behavior is strongly influenced by aerosol properties, particularly the aerosol's liquid water content and acidity (pH). researchgate.netieaghg.org In acidic aerosols, the equilibrium shifts towards the formation of the protonated aminium ion, enhancing the uptake of the amine from the gas phase. researchgate.netieaghg.org Therefore, the presence of acidic sulfate aerosols creates a favorable environment for the partitioning of ethanamine and other amines into the particle phase. epa.gov

Besides homogeneous nucleation in the gas phase, the reaction between ethanamine and sulfuric acid can occur heterogeneously on the surfaces of pre-existing particles. gdut.edu.cnnih.gov Mineral dust particles, which are abundant in the atmosphere, can serve as surfaces for these reactions, leading to the formation of mixed-composition aerosols. gdut.edu.cnnih.govbohrium.com

Studies have investigated the heterogeneous reaction of amines with sulfuric acid on kaolinite, a common clay mineral, showing that such reactions contribute to the formation of particles containing aminium salts. gdut.edu.cnnih.gov The presence of water on the mineral surface plays a significant role, promoting the reaction and reducing the energy required for the formation of the mixed particle. gdut.edu.cnnih.gov This promotion effect is generally enhanced at higher relative humidity and lower temperatures. gdut.edu.cnnih.gov Similarly, irreversible reactive uptake of alkylamines has been observed on acidic sulfate aerosol surfaces. nih.gov This process effectively incorporates amine mass into existing particles, contributing to their growth and altering their chemical composition and physical properties. nih.govresearchgate.net

Table 2: Uptake Coefficients (γ) of Alkylamines on Sulfuric Acid Surfaces

The uptake coefficient represents the probability that a gas molecule colliding with a surface will be taken up by that surface. These values indicate an efficient and irreversible reaction of alkylamines on acidic aerosols.

| Alkylamine | H₂SO₄ Concentration (wt %) | Temperature (K) | Uptake Coefficient (γ) | Reference |

|---|---|---|---|---|

| Methylamine (B109427) | 59-82 | 243-283 | 2.0 x 10⁻² to 4.4 x 10⁻² | nih.gov |

| Dimethylamine | 59-82 | 243-283 | 2.0 x 10⁻² to 4.4 x 10⁻² | nih.gov |

| Trimethylamine | 59-82 | 243-283 | 2.0 x 10⁻² to 4.4 x 10⁻² | nih.gov |

Advanced Applications in Chemical Research of Ethanamine;sulfuric Acid

The compound formed by the reaction of ethanamine and sulfuric acid, known as ethylammonium (B1618946) hydrogen sulfate (B86663), is a protic ionic liquid (PIL) that has garnered significant attention in chemical research. Its unique properties, including its potential as a low-cost, recyclable, and environmentally benign solvent and catalyst, have led to its exploration in a variety of advanced applications.

Future Research Directions and Emerging Trends

Development of More Sophisticated Computational Models

The future of research on ethylammonium (B1618946) sulfate (B86663) will heavily rely on the development and application of advanced computational models to predict and understand its behavior at the molecular level. While current research on similar amine-sulfuric acid systems utilizes powerful tools, more sophisticated models are needed for greater predictive accuracy and to explore complex phenomena.

Key research thrusts in this area include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) will be crucial for investigating the mechanisms and kinetics of reactions involving ethylammonium sulfate. mdpi.com Future models will aim to provide more accurate calculations of cluster stability and the thermodynamics of formation, particularly in complex atmospheric or solution-phase environments. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are essential for modeling the behavior of ethylammonium sulfate in real-world conditions, such as its role in ion-induced nucleation in the atmosphere. bohrium.comnih.gov The development of more refined force fields will allow for longer and more accurate simulations, providing deeper insights into the aggregation rates and growth of clusters involving this compound. nih.gov

Integrated Modeling Approaches: A significant trend is the integration of different computational techniques. For instance, combining quantum chemical calculations with atmospheric cluster dynamics code (ACDC) allows for a comprehensive study of kinetic information and nucleation mechanisms. bohrium.comnih.gov Future research will focus on creating seamless multi-scale models that can bridge the gap from molecular interactions to macroscopic properties and environmental impacts. otcair.org These models will be instrumental in studying the role of external factors like water molecules and various atmospheric ions on the stability and growth of ethylammonium sulfate clusters. bohrium.comnih.gov

Table 1: Computational Methods in Amine-Sulfuric Acid Research

| Computational Method | Application in Ethylammonium Sulfate Research |

|---|---|

| Density Functional Theory (DFT) | Investigating molecular structures, hydrogen bonding, and reaction energetics. bohrium.comnih.gov |

| Molecular Dynamics (MD) | Simulating the behavior of clusters in realistic atmospheric conditions and studying aggregation rates. bohrium.comnih.gov |

| Atmospheric Cluster Dynamics Code (ACDC) | Studying the kinetics and step-by-step formation pathways of molecular clusters. bohrium.comnih.gov |

In-depth Understanding of Complex Interfacial Phenomena

The behavior of molecules at interfaces is fundamentally different from their behavior in the bulk phase. uomustansiriyah.edu.iq An in-depth understanding of the interfacial phenomena associated with ethylammonium sulfate is a critical research direction. As an ionic compound, it is expected to exhibit surface-active properties, but detailed studies are lacking.

Future research will likely focus on:

Surface and Interfacial Tension: A primary area of investigation will be to quantify how ethylammonium sulfate alters the surface tension of liquids, particularly water. uobaghdad.edu.iq This involves understanding the balance of cohesive and adhesive forces when the compound is present at a liquid-gas or liquid-liquid interface. uomustansiriyah.edu.iquobaghdad.edu.iq The reduction of surface tension is a key indicator of surfactant activity. scribd.com

Adsorption at Interfaces: Research will aim to characterize the adsorption of ethylammonium sulfate at various interfaces, such as solid-liquid and liquid-liquid. fiveable.me This involves studying the accumulation of its constituent ions at the boundary between two phases, which is driven by the reduction of interfacial free energy. fiveable.me

Wetting and Spreading: Understanding how ethylammonium sulfate influences the wetting properties of liquids on solid surfaces is another important frontier. fiveable.me This has implications for applications where controlling the spread of a liquid over a surface is important, such as in coatings or agricultural sprays.

Micelle Formation: Investigating whether ethylammonium sulfate can form micelles in solution above a certain concentration (the critical micelle concentration) will be a key aspect of future studies. scribd.com The formation of these colloidal aggregates is a hallmark of surfactants and is crucial for many applications in detergency and emulsification. uobaghdad.edu.iq

Integration with Cutting-Edge Green Chemistry and Sustainable Technologies

Beyond sustainable synthesis, future research will explore the integration of ethylammonium sulfate into broader green technologies and circular economy models. This involves using the compound not just as a product, but as a functional component within sustainable processes.

Key areas of exploration include:

Role as a Green Catalyst: Drawing parallels from related compounds like triethylammonium (B8662869) hydrogen sulfate, which acts as a reusable Brønsted acid ionic liquid catalyst, ethylammonium sulfate could be designed for similar roles. theacademic.in Its use in promoting organic reactions in environmentally benign solvents like ethanol-water mixtures would be a significant contribution to green chemistry. theacademic.in

Application in Biorefineries: In processes like the production of biomethane, ammonia (B1221849) is often removed from liquid digestate by "scrubbing" it with sulfuric acid, which produces ammonium (B1175870) sulfate as a useful byproduct. green-create.com This resulting ammonium sulfate is considered a green fertilizer with a lower carbon footprint than synthetically produced alternatives. green-create.com Future work could explore optimizing similar circular processes where waste amine streams are captured with sulfuric acid to create value-added products like ethylammonium sulfate.

Resource Recovery: Ethylammonium sulfate could be investigated for its role in recovering and recycling valuable materials from waste streams, aligning with the principles of a circular economy. rsc.org Its properties could be leveraged in separation and purification processes.

Role in Rational Design of Advanced Functional Materials

A forward-looking research direction is the use of ethylammonium sulfate as a building block in the rational design of advanced functional materials. letpub.com This involves leveraging its specific chemical and physical properties to create materials with tailored functionalities for high-tech applications. researchgate.net

Emerging trends in this field are:

Precursor for Nanomaterials: The compound could serve as a precursor or templating agent in the synthesis of structured nanomaterials. Its ionic nature and ability to self-assemble could be used to direct the formation of porous materials or nanoparticles with specific morphologies.

Components in Energy Devices: As an ionic salt, ethylammonium sulfate could be explored as a component in electrolytes for batteries or supercapacitors. Research would focus on its ionic conductivity, electrochemical stability, and compatibility with electrode materials.

Flotation Agents in Metallurgy: Building on existing knowledge where ethyl ammonium sulfate is used as a flotation collector for nonferrous metallic ores, further research could optimize its structure for greater selectivity and efficiency in mineral processing. google.com This rational design approach could lead to more sustainable and effective methods for extracting valuable metals from their ores.

Bioinspired Materials: Researchers may draw inspiration from biological systems to create composite materials where ethylammonium sulfate contributes to specific properties like strength, toughness, or bioactivity. researchgate.netethz.ch

Q & A

Basic: What are the optimal solvent and catalyst conditions for synthesizing tetrasubstituted pyrroles using ethanamine and sulfuric acid derivatives?

Answer:

Ethanol is the optimal solvent for synthesizing 2,3,4,5-tetrasubstituted pyrroles via a [2+2+1] condensation strategy involving 1,3-dicarbonyl compounds, benzophenone derivatives, and ammonium acetate. Molybdate Sulfuric Acid (MSA) is superior to commercial sulfuric acid, achieving higher yields (70–92%) and shorter reaction times. Key parameters include:

- Solvent polarity : Ethanol balances reactivity and solubility of intermediates.

- Catalyst loading : 10 mol% MSA maximizes catalytic activity without side reactions.

- Temperature : Ambient to mild heating (40–60°C) minimizes decomposition .

Basic: How does sulfuric acid concentration influence the kinetics of fructose conversion to levulinic acid (LA) and 5-hydroxymethylfurfural (HMF)?

Answer:

At 140–180°C, sulfuric acid (0.005–1 M) catalyzes fructose dehydration. Key findings:

- Low acid (0.005 M) : Maximizes HMF yield (56 mol%) at 166°C due to reduced side reactions.

- High acid (1 M) : Favors LA formation (70 mol%) via HMF rehydration.

- Humins formation : Accelerates above 160°C, requiring precise temperature control. Kinetic models suggest a power-law dependence on acid concentration .

Advanced: How can researchers resolve discrepancies in catalytic efficiencies between MSA and Silica Sulfuric Acid (SSA) for gem-bisamide synthesis?

Answer:

Contradictions arise from electronic effects of substrates and reaction media:

- Electron-deficient aldehydes : MSA outperforms SSA due to stronger Brønsted acidity.

- Polar solvents (e.g., ethyl acetate) : SSA’s porous structure enhances diffusion, improving yields by 15–20%.

- Mechanistic divergence : MSA activates carbonyls via protonation, while SSA leverages surface-bound sulfonic groups. Validate via in situ FTIR or NMR to track intermediate stability .

Advanced: What methodologies are recommended for quantifying sulfuric acid recovery in biphasic hydrocarbon/acid systems?

Answer:

In alkylation unit simulations (40–70°C, 1/16–1/2-inch orifices):

- Capture pans : Acid recovery >95% using load cells (±0.03% accuracy).

- Impingers : Detect airborne acid via fritted glass bubblers and NaOH titration (error <0.5%).

- Material balance : Account for splashing losses (2–5%) using computational fluid dynamics (CFD) .

Basic: What safety protocols are critical when handling ethanamine-sulfuric acid adducts in solvent-free syntheses?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of SO₃ byproducts.

- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and face shields.

- Neutralization : Quench residues with NaHCO₃ before disposal.

- Storage : Keep adducts desiccated at 4°C to prevent deliquescence .

Advanced: How can nucleation models predict sulfuric acid-water droplet formation in atmospheric studies?

Answer:

Parameterize nucleation rates (10⁻⁷–10¹⁰ cm⁻³s⁻¹) using:

- Classical nucleation theory : Valid at 230–305 K, RH 0.01–100%, and [H₂SO₄] = 10⁴–10¹¹ cm⁻³.

- Hydration corrections : Ab initio cluster calculations refine critical nucleus radii (1–4 nm).

- Extrapolation : Extend to stratospheric conditions (190 K) with <1 order-of-magnitude error .

Basic: Which analytical techniques reliably characterize ethanamine-sulfuric acid intermediates?

Answer:

- NMR : Track imine intermediates (δ 8.2–8.5 ppm for C=N).

- HPLC-MS : Quantify gem-bisamides using C18 columns and ESI(+) ionization.

- TGA : Confirm catalyst stability (MSA decomposes >300°C) .

Advanced: How do microwave conditions enhance nano-MSA catalytic activity for α-aminonitrile synthesis?

Answer:

Microwave irradiation (300 W, 80°C):

- Dielectric heating : Accelerates polarization of aldehydes and nitriles.

- Nanoparticle effects : Nano-MSA’s high surface area (150–200 m²/g) reduces activation energy by 30%.

- Solvent-free : Eliminates mass transfer limitations, achieving 90% yield in 10 minutes .

Basic: What role does sulfuric acid play in the optical properties of Venusian cloud analogs?

Answer:

75–95% H₂SO₄ solutions mimic Venusian clouds (250 K):

- Refractive index (n) : 1.43–1.52 at 400–4000 cm⁻¹ (visible-IR).

- Absorption (k) : <0.01 in visible, peaks at 3 µm (O-H stretching).

- Phase analysis : Liquid droplets >70% acid match polarization data .

Advanced: How to model sulfuric acid’s role in d-fructose conversion to HMF using computational chemistry?

Answer:

- DFT calculations : Optimize transition states for fructose dehydration (activation energy ~25 kcal/mol).

- Microkinetic models : Incorporate acid dissociation constants (pKa ≈ -3) and solvation effects (COSMO-RS).

- Humins prediction : Track polymerization via radical coupling (EPR validation) .

Basic: What standardized methods ensure reproducible titration of sulfuric acid concentrations?

Answer:

- Primary standard : Anhydrous Na₂CO₃ (0.1 M) with phenolphthalein endpoint (pH 8.3).

- Error control : <0.5% via triple standardization using potassium hydrogen phthalate.

- Apparatus : Class A burettes and NIST-traceable pH meters .

Advanced: How do electronic effects in aldehydes impact MSA-catalyzed quinazoline synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.